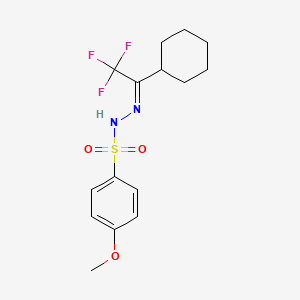![molecular formula C19H21N5O2 B5587498 3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)
3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered aromatic ring containing two nitrogen atoms. Pyrazoles are important in medicinal chemistry due to their varied biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves reactions such as cyclization and condensation. For example, the synthesis of related pyrazole compounds has been achieved through reactions involving hydrazine hydrate and various carboxamides in ethanol, leading to the formation of 5-amino-N-aryl-pyrazoles and their further modification into pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using techniques such as NMR, mass spectra, and X-ray crystallography. For instance, a related pyrazole derivative was confirmed by these methods, revealing specific structural features like dihedral angles and hydrogen bonding interactions (Kumara, Kumar, Kumar, & Lokanath, 2018).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, leading to the formation of new compounds. For instance, interactions with ethyl acetoacetate and different aldehydes can yield new pyrazolo[1,5-a]pyrimidines and Schiff bases, respectively, showcasing the compound's reactivity and potential for generating diverse derivatives (Hassan, Hafez, Osman, & Ali, 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and thermal stability can be determined for pyrazole derivatives. These properties are crucial for understanding the compound's behavior in different environments and for pharmaceutical formulation purposes. For example, the thermal stability of a pyrazole compound was assessed using TG-DTG techniques, showing stability up to 190°C (Kumara et al., 2018).
科学的研究の応用
Synthesis and Characterization
This compound falls within a broader category of chemicals explored for their potential in various scientific research areas, such as synthesis and characterization of novel compounds with potential biological activities. For example, Hassan et al. (2014) and Hassan et al. (2015) have synthesized and characterized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, investigating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells and human cancer cell lines respectively. These studies illustrate the compound's relevance in synthesizing derivatives with potential cytotoxic properties against cancer cells (Hassan et al., 2014), (Hassan et al., 2015).
Anticancer Applications
Further demonstrating the compound's utility in cancer research, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, investigating their anticancer and anti-5-lipoxygenase agents. These compounds showed promising results in cytotoxic assays against HCT-116 and MCF-7 cancer cell lines, suggesting potential applications in developing anticancer therapies (Rahmouni et al., 2016).
Inhibitory Activity Studies
The exploration of 3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide and its derivatives extends into studies of their inhibitory activities. For instance, the discovery of novel 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase by Degorce et al. (2016) highlights the compound's significance in identifying new therapeutic agents with specific target inhibition capabilities (Degorce et al., 2016).
特性
IUPAC Name |
3-(3-methoxyphenyl)-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-5-4-8-20-18(13)21-9-10-22-19(25)17-12-16(23-24-17)14-6-3-7-15(11-14)26-2/h3-8,11-12H,9-10H2,1-2H3,(H,20,21)(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVPVFAKVQRYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NCCNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5587439.png)
![4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5587444.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5587454.png)
![N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5587464.png)
![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)
![1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)
![2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5587475.png)
![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)
![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)
